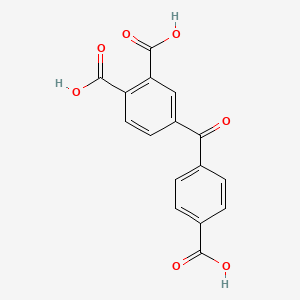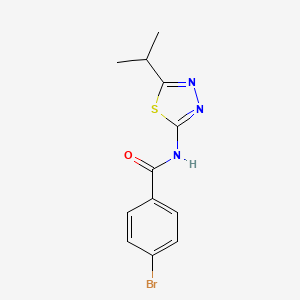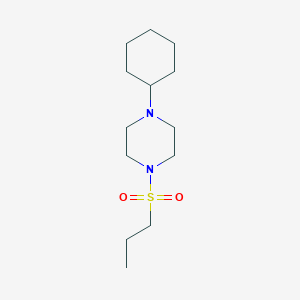![molecular formula C15H17N3O2S2 B5667986 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea CAS No. 10079-93-3](/img/structure/B5667986.png)
1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is an organic compound with the molecular formula C15H17N3O2S2. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The compound features a thiourea group, which is a sulfur-containing analog of urea, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves the reaction of phenyl isothiocyanate with 4-(2-aminoethyl)benzenesulfonamide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity through binding interactions.
Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions
Properties
IUPAC Name |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWRADOKRZQCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353659 |
Source


|
| Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10079-93-3 |
Source


|
| Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667908.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5667911.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B5667915.png)
![N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B5667929.png)
![1-[(4-Bromophenyl)methyl]-4-phenylpiperazine](/img/structure/B5667939.png)

![(3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol](/img/structure/B5667955.png)
![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667960.png)

![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)
![N-[1-(1-benzyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]methanesulfonamide](/img/structure/B5667999.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)
![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)

